
2-Di(propan-2-yl)phosphorylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Di(propan-2-yl)phosphorylacetic acid, also known as DIPPA, is a phosphorus-containing compound that has been gaining attention in the scientific community due to its potential applications in various fields. DIPPA is a versatile molecule that can be synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Wirkmechanismus
2-Di(propan-2-yl)phosphorylacetic acid is a phosphorylating agent that can transfer a phosphoryl group to a nucleophile, such as an alcohol, amine, or carboxylic acid. This process is known as phosphorylation and is an important reaction in the synthesis of peptides and proteins. 2-Di(propan-2-yl)phosphorylacetic acid can also act as a ligand in metal complexes, forming coordination bonds with metal ions. The mechanism of action of 2-Di(propan-2-yl)phosphorylacetic acid as a flame retardant is not well understood, but it is believed to involve the formation of a char layer that inhibits the spread of flames.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-Di(propan-2-yl)phosphorylacetic acid have been studied in vitro and in vivo. In vitro studies have shown that 2-Di(propan-2-yl)phosphorylacetic acid can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. In vivo studies have shown that 2-Di(propan-2-yl)phosphorylacetic acid can reduce inflammation and oxidative stress in animal models of disease, such as arthritis and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
2-Di(propan-2-yl)phosphorylacetic acid has several advantages for lab experiments, including its versatility as a phosphorylating agent, ligand, and catalyst, and its potential as a flame retardant. However, 2-Di(propan-2-yl)phosphorylacetic acid has some limitations, including its toxicity and potential for side reactions, which can affect the yield and purity of the desired product.
Zukünftige Richtungen
There are several future directions for research on 2-Di(propan-2-yl)phosphorylacetic acid, including the development of new synthesis methods that yield higher purity and yield, the study of its mechanism of action as a flame retardant, and the investigation of its potential as a therapeutic agent for various diseases. Additionally, the use of 2-Di(propan-2-yl)phosphorylacetic acid in the preparation of metal complexes and as a catalyst in organic reactions is an area of active research, and new applications for 2-Di(propan-2-yl)phosphorylacetic acid in these fields are likely to emerge in the future.
Conclusion:
2-Di(propan-2-yl)phosphorylacetic acid is a versatile molecule with potential applications in various fields, including as a phosphorylating agent, ligand, and catalyst, and as a flame retardant. Its mechanism of action and biochemical and physiological effects have been studied in detail, and future directions for research include the development of new synthesis methods and the investigation of its potential as a therapeutic agent for various diseases. 2-Di(propan-2-yl)phosphorylacetic acid is a promising compound that has the potential to make significant contributions to scientific research in the future.
Synthesemethoden
2-Di(propan-2-yl)phosphorylacetic acid can be synthesized using different methods, including the reaction of 2-chloroacetic acid with diisopropyl phosphite, the reaction of chloroacetic acid with diisopropyl phosphite and triethylamine, and the reaction of diisopropyl phosphite with methyl chloroacetate. These methods yield 2-Di(propan-2-yl)phosphorylacetic acid with varying yields and purity, and the choice of method depends on the specific application.
Wissenschaftliche Forschungsanwendungen
2-Di(propan-2-yl)phosphorylacetic acid has been used in various scientific research applications, including as a phosphorylating agent in the synthesis of peptides and proteins, as a ligand in the preparation of metal complexes, and as a catalyst in organic reactions. 2-Di(propan-2-yl)phosphorylacetic acid has also been studied for its potential use as a flame retardant, as it contains phosphorus, which is known to impart flame retardancy to materials.
Eigenschaften
IUPAC Name |
2-di(propan-2-yl)phosphorylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O3P/c1-6(2)12(11,7(3)4)5-8(9)10/h6-7H,5H2,1-4H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYUCCGFSIVWIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(=O)(CC(=O)O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Di(propan-2-yl)phosphorylacetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

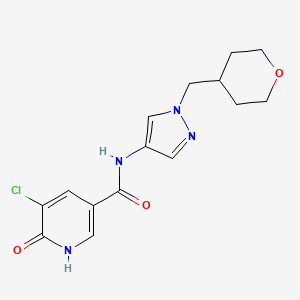
![(E)-N-[[2-[[Cyclohexyl(methyl)amino]methyl]phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2837480.png)
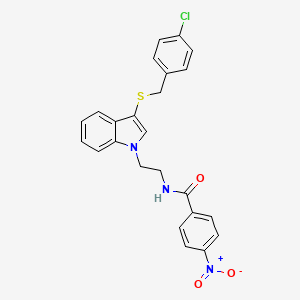
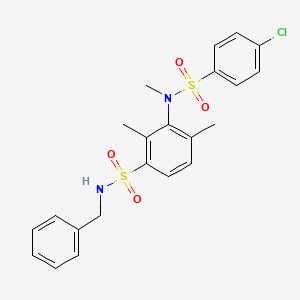

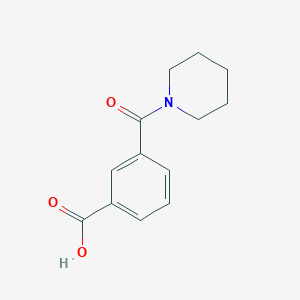
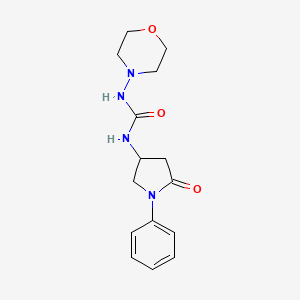
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-nitropyridine-4-carboxylic acid](/img/structure/B2837489.png)
![3-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide](/img/structure/B2837491.png)
![2-[(3-chloropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine](/img/structure/B2837492.png)

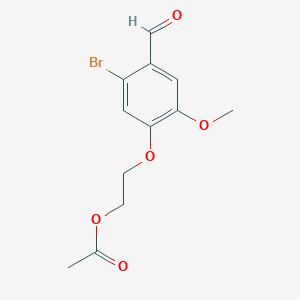

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2837499.png)